

An In-depth Technical Guide to (3aS,4S,6aR)-Biotin-PEG4-Alkyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3aS,4S,6aR)-Biotin-PEG4-Alkyne

Cat. No.: B3095333

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3aS,4S,6aR)-Biotin-PEG4-Alkyne is a versatile, non-cleavable biotinylation reagent extensively utilized in biological research and drug development. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols. The molecule features a biotin moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via click chemistry, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure enables the specific and efficient labeling of a wide range of biomolecules, facilitating their detection, purification, and functional analysis. Key applications include the biotinylation of proteins and cell surfaces, as well as its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

(3aS,4S,6aR)-Biotin-PEG4-Alkyne is an alkyne-activated biotinylation reagent designed for copper-catalyzed click chemistry.^{[1][2]} The terminal alkyne group reacts specifically with azide-functionalized molecules to form a stable triazole linkage. The molecule's structure is comprised of three key functional components:

- **Biotin:** A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and specific detection and purification of labeled biomolecules.

- **PEG4 Spacer:** A hydrophilic tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[3][4] This flexible spacer also minimizes steric hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to streptavidin.[5]
- **Terminal Alkyne:** A reactive group that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **(3aS,4S,6aR)-Biotin-PEG4-Alkyne**, compiled from various suppliers.

Table 1: Chemical and Physical Properties

Property	Value	References
Molecular Formula	C ₂₁ H ₃₅ N ₃ O ₆ S	[1][4]
Molecular Weight	457.58 g/mol	[1][6]
Appearance	White to grey amorphous solid	[1][5]
Purity	>95% (typically analyzed by HPLC)	[1][4]
Melting Point	55-64 °C	

Table 2: Solubility and Storage

Property	Value	References
Solubility	DMSO, DMF, Methanol, Water	[1][4]
Storage Conditions	-20°C, desiccated	[1][4]
Shipping Conditions	Ambient temperature	[1][5]

Key Applications and Experimental Protocols

The primary application of **(3aS,4S,6aR)-Biotin-PEG4-Alkyne** is the biotinylation of azide-modified biomolecules through click chemistry. This enables a wide range of downstream applications, including affinity purification, western blotting, and fluorescence imaging.

Protein Biotinylation via Click Chemistry

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with an azide group.

Materials:

- Azide-functionalized protein (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
- **(3aS,4S,6aR)-Biotin-PEG4-Alkyne**
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium ascorbate
- Desalting column or dialysis cassette

Protocol:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **(3aS,4S,6aR)-Biotin-PEG4-Alkyne** in anhydrous DMSO.
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
 - Freshly prepare a 1 M stock solution of sodium ascorbate in water.

- Biotinylation Reaction:
 - In a microcentrifuge tube, combine the azide-functionalized protein with a 1.5 to 5-fold molar excess of the Biotin-PEG4-Alkyne stock solution. The optimal ratio may need to be determined empirically.
 - Add the copper catalyst premix: combine the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio and incubate for 5 minutes at room temperature.
 - Add the copper catalyst premix to the protein-alkyne mixture to a final copper concentration of 1 mM.
 - Initiate the click reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Purification:
 - Remove the excess, unreacted Biotin-PEG4-Alkyne and other reaction components from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

Cell Surface Labeling

This protocol describes a two-step approach for labeling cell surface glycans. First, an azide-modified sugar is metabolically incorporated into the cell surface glycans, followed by reaction with Biotin-PEG4-Alkyne.

Materials:

- Cultured cells
- Cell culture medium
- Azide-modified sugar (e.g., Ac₄ManNAz)
- **(3aS,4S,6aR)-Biotin-PEG4-Alkyne**

- PBS (phosphate-buffered saline)
- Streptavidin-conjugated fluorophore for detection

Protocol:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Incubate the cells with an azide-modified sugar (e.g., 25-50 μ M Ac₄ManNAz) in the cell culture medium for 24-48 hours to allow for metabolic incorporation.
- Biotinylation:
 - Wash the cells three times with ice-cold PBS to remove unincorporated azide-sugar.
 - Prepare a fresh labeling solution containing 50-100 μ M Biotin-PEG4-Alkyne, 1 mM CuSO₄, 2 mM THPTA/TBTA, and 5 mM sodium ascorbate in PBS.
 - Incubate the cells with the labeling solution for 30-60 minutes at room temperature. For live-cell imaging, performing this step at 4°C can reduce internalization of the label.
- Washing and Detection:
 - Wash the cells three times with ice-cold PBS to remove unreacted labeling reagents.
 - The biotinylated cells are now ready for downstream applications, such as incubation with a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.

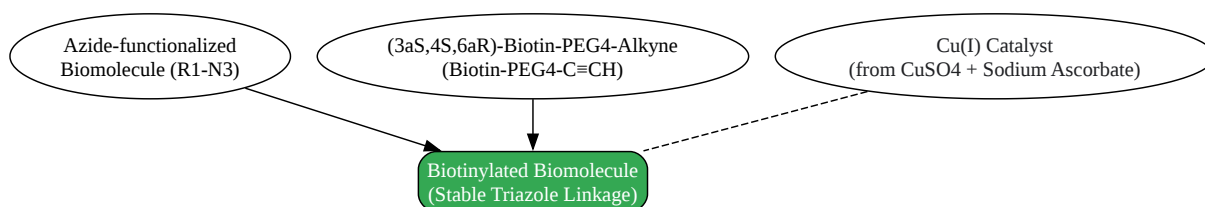
PROTAC Synthesis

(3aS,4S,6aR)-Biotin-PEG4-Alkyne can serve as a versatile linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][3] The synthesis of a PROTAC using this linker typically involves a multi-step process where the biotin-PEG4-alkyne

is sequentially conjugated to a ligand for the target protein and a ligand for an E3 ligase, often utilizing click chemistry for one of the conjugation steps.

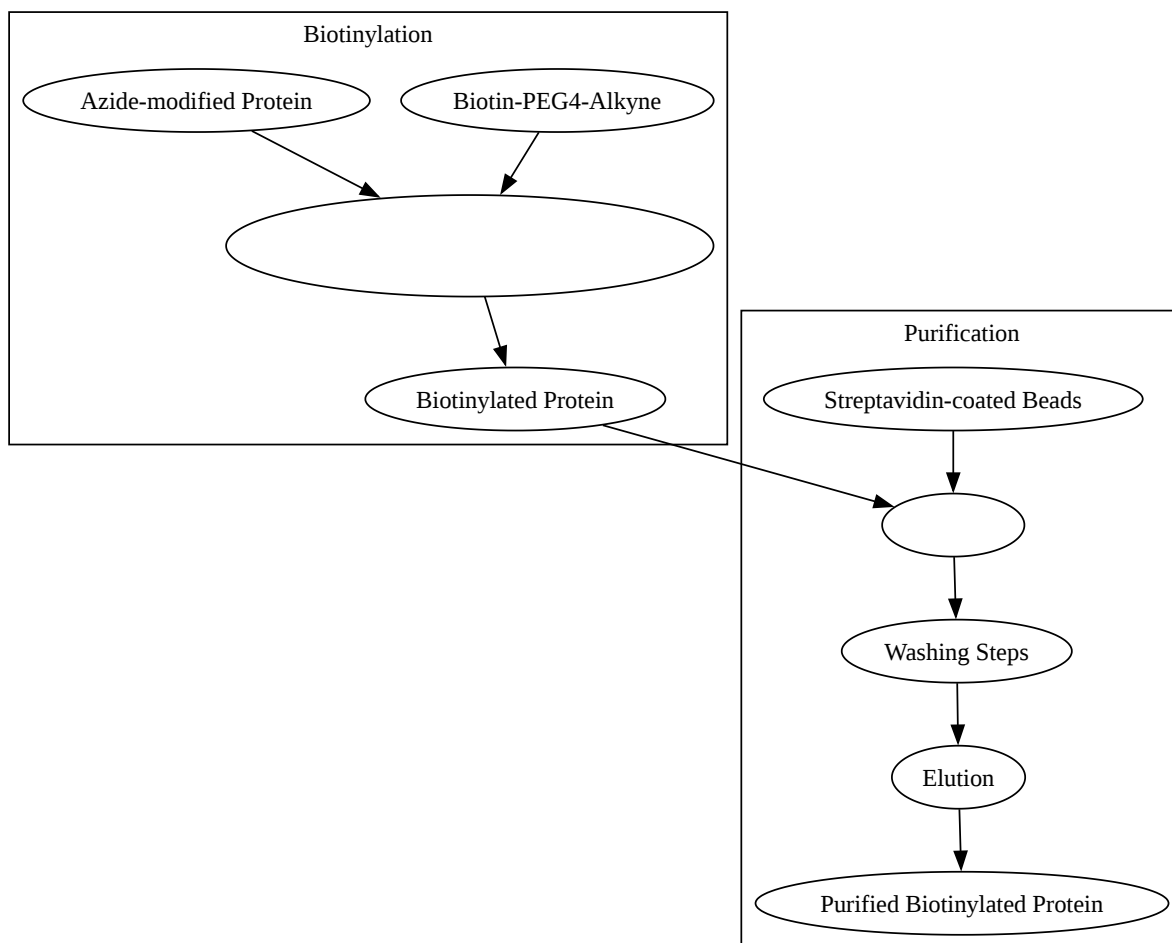
Visualizations

Signaling Pathways and Experimental Workflows



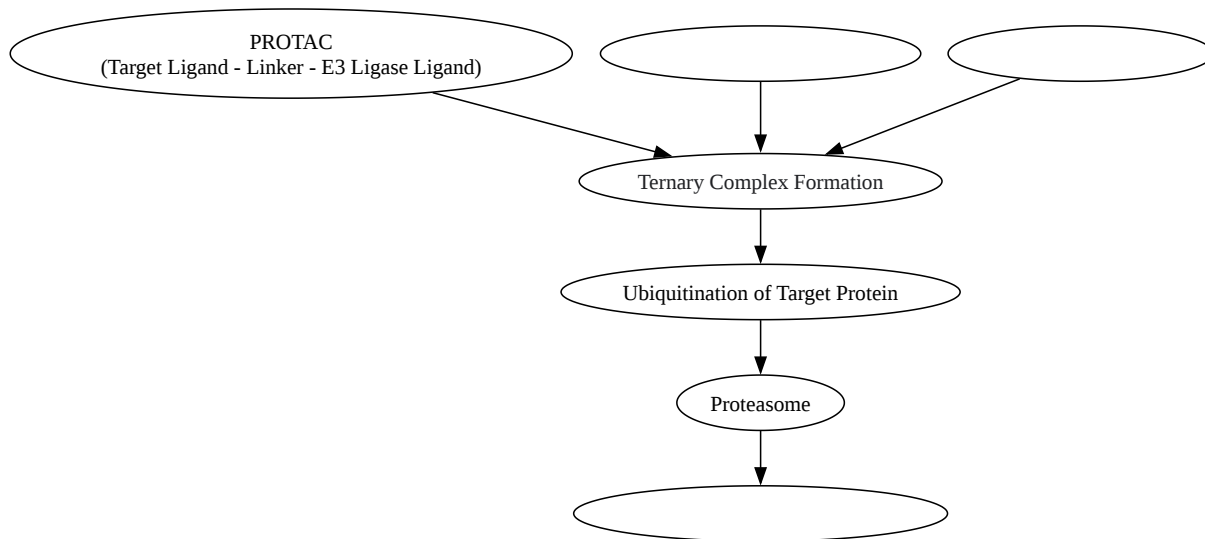
[Click to download full resolution via product page](#)

Figure 1: Copper-Catalyzed Click Chemistry Reaction



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Protein Biotinylation and Purification



[Click to download full resolution via product page](#)

Figure 3: PROTAC Mechanism of Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTACs and Molecular Glues [astrazeneca.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3aS,4S,6aR)-Biotin-PEG4-Alkyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3095333#what-is-3as-4s-6ar-biotin-peg4-alkyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com